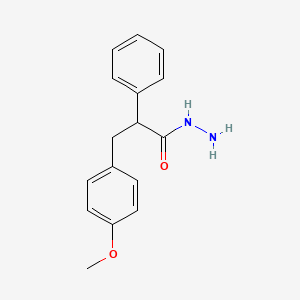
p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide: is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide typically involves the reaction of p-methoxy-alpha-phenylhydrocinnamic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction can be represented as follows:
p-Methoxy-alpha-phenylhydrocinnamic acid+Hydrazine hydrate→p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine or other functional groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is used as a building block for the synthesis of various hydrazone derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of cancer cells and bacteria .
Industry: In industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its hydrazone derivatives are also used as intermediates in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
p-Methoxycinnamic acid: This compound is structurally similar and has been studied for its therapeutic applications.
Ferulic acid hydrazide derivatives: These compounds have similar hydrazide functional groups and exhibit biological activities such as MAO inhibition.
Uniqueness: p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrazone derivatives makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
58973-44-7 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-phenylpropanehydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-20-14-9-7-12(8-10-14)11-15(16(19)18-17)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
GLFIPGFKVWGZCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


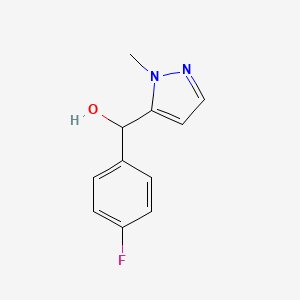
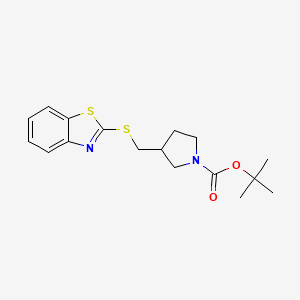
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
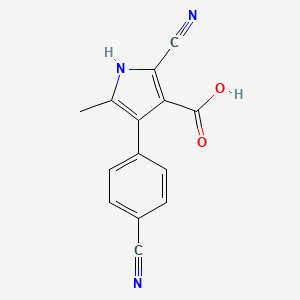
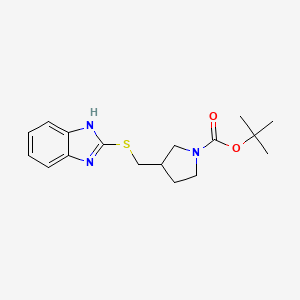
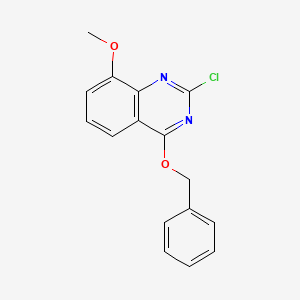


![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
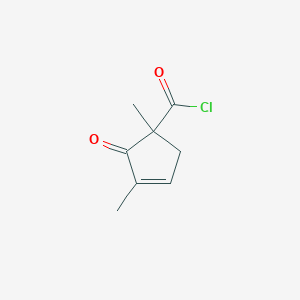
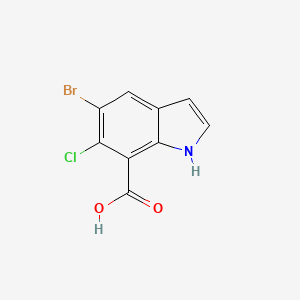
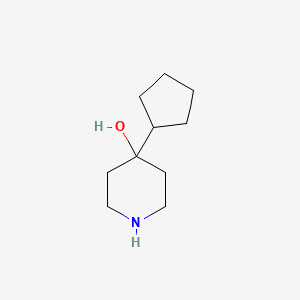

![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
